A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-iodoquinoline-3-carboxamide
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-iodoquinoline-3-carboxamide
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Chloro-6-iodoquinoline-3-carboxamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Quinoline-3-carboxamide scaffolds are actively investigated for their potential as kinase inhibitors and other therapeutic agents.[1] Accurate structural elucidation is a prerequisite for any further investigation into a compound's biological activity and structure-activity relationships (SAR).[2] As experimentally derived spectra for this specific molecule are not widely available in public databases, this guide employs a predictive approach grounded in established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for halogenated quinoline systems.[3][4] We present predicted ¹H and ¹³C NMR spectral data, propose plausible mass spectrometric fragmentation patterns, and provide standardized protocols for experimental data acquisition. This document is intended to serve as an authoritative reference for scientists synthesizing or working with this molecule, enabling them to anticipate, interpret, and validate their own experimental findings.
Molecular Structure and Analytical Rationale
The structural confirmation of a novel synthetic compound like 4-Chloro-6-iodoquinoline-3-carboxamide relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers clues to the molecule's composition and connectivity through fragmentation analysis.
The structure combines a quinoline core, which is an electron-deficient aromatic system, with three key substituents: a chloro group at position 4, an iodo group at position 6, and a carboxamide group at position 3. Each of these functional groups imparts distinct electronic and steric effects that will manifest predictably in the NMR and MS spectra.
Caption: Molecular structure of 4-Chloro-6-iodoquinoline-3-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.[5] The predicted chemical shifts are based on the analysis of substituent effects on the quinoline scaffold.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals in the aromatic region and two broad signals for the amide protons. The proton at the C2 position (H-2) is anticipated to be the most deshielded (highest chemical shift) due to the strong anisotropic effect of the adjacent nitrogen atom.[4] The protons on the carbocyclic ring (H-5, H-7, H-8) will exhibit splitting patterns characteristic of their coupling relationships.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-2 | 9.0 - 9.2 | Singlet (s) | - | Deshielded by adjacent heterocyclic nitrogen. |
| H-5 | 8.4 - 8.6 | Doublet (d) | J ≈ 2.0 | Ortho-coupled to H-7 (meta-coupling is small), deshielded by proximity to the iodine at C-6. |
| H-8 | 8.1 - 8.3 | Doublet (d) | J ≈ 8.5 - 9.0 | Ortho-coupled to H-7. |
| H-7 | 7.9 - 8.1 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0, J ≈ 2.0 | Coupled to both H-8 (ortho) and H-5 (meta). |
| -CONH₂ | 7.5 - 8.0 (2H) | Broad Singlet (br s) | - | Exchangeable protons of the primary amide. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments. Ten distinct signals are expected. Carbons directly attached to electronegative atoms (N, Cl, I) and the carbonyl carbon will have characteristic chemical shifts. Quaternary carbons (those without attached protons) are expected to show signals of lower intensity.[6]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | 165 - 168 | Typical range for a carboxamide carbonyl carbon. |
| C-2 | 150 - 152 | Adjacent to nitrogen, highly deshielded. |
| C-4 | 148 - 150 | Attached to chlorine and adjacent to nitrogen (via C-4a). |
| C-8a | 146 - 148 | Bridgehead carbon adjacent to nitrogen. |
| C-7 | 138 - 140 | Aromatic CH. |
| C-5 | 134 - 136 | Aromatic CH, influenced by iodine at C-6. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-8 | 124 - 126 | Aromatic CH. |
| C-3 | 120 - 122 | Attached to the carboxamide group. |
| C-6 | 95 - 100 | Attached to iodine; heavy atom effect shifts it significantly upfield. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.[7] High-resolution mass spectrometry (HRMS) is particularly crucial for providing an exact mass, which helps to confirm the molecular formula.
Molecular Ion and Isotopic Pattern
The molecular formula of 4-Chloro-6-iodoquinoline-3-carboxamide is C₁₀H₆ClIN₂O.
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Monoisotopic Mass: 331.9217 g/mol
-
Average Mass: 332.53 g/mol
In an ESI-MS experiment, the compound is expected to be observed primarily as its protonated form, [M+H]⁺, at m/z 332.9290 . A key feature in the mass spectrum will be the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1, will result in two prominent peaks for the molecular ion cluster: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).
Predicted Fragmentation Pattern
Collision-induced dissociation (CID) of the protonated molecular ion will lead to a series of fragment ions. The fragmentation pattern provides structural confirmation.[8] Common fragmentation pathways for quinoline alkaloids involve the loss of substituents and cleavages of the heterocyclic ring system.[9]
Table 3: Predicted Major Fragments in ESI-MS/MS
| m/z (for ³⁵Cl) | Proposed Fragment | Neutral Loss | Rationale |
|---|---|---|---|
| 315.95 | [M+H - NH₃]⁺ | NH₃ | Loss of ammonia from the protonated carboxamide group. |
| 287.96 | [M+H - CONH₂]⁺ | CONH₂ | Cleavage of the carboxamide radical. |
| 205.02 | [M+H - I]⁺ | I | Loss of the iodine radical, a common fragmentation for iodoaromatics. |
| 162.03 | [C₉H₅N₂O]⁺ | I, Cl | Loss of both halogen atoms, leaving the core quinoline carboxamide structure. |
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended for data acquisition.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for polar, aromatic compounds.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling, a spectral width of ~220-240 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (>1024) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Mode: Operate in positive ion mode.
-
Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan: Acquire a full scan MS spectrum over a mass range of m/z 100-500 to identify the [M+H]⁺ ion.
-
MS/MS: Perform a product ion scan (MS/MS) on the isolated precursor ion (m/z 332.93) using an appropriate collision energy to induce fragmentation.
-
-
Data Analysis: Analyze the resulting spectra to determine the exact mass of the parent and fragment ions, confirming the elemental composition and fragmentation pathway.
Caption: Workflow for Spectroscopic Characterization of Synthetic Compounds.
References
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Chemguide. mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
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ChemTalk. Sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]
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PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]
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SSRN. Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. Available at: [Link]
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PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Available at: [Link]
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- Not used in the final response.
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MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. Available at: [Link]
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Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]
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